Retention of the 6-Chloro Substituent Versus Common Dehalogenated Impurities
This is the only commonly catalogued acyclovir impurity reference standard that simultaneously retains a 6-chloro substituent on the purine core alongside a 2-formamido group and an acetyloxyethoxy side chain. In contrast, the pharmacopoeial impurity guanine is completely dehalogenated and lacks the acyclic side chain, while Impurity A (acyclovir acetate) is the 6-oxo (guanine) derivative where the chlorine has been displaced [1]. This structural distinction is critical because the presence of the C–Cl bond introduces a specific mass isotope pattern (³⁵Cl/³⁷Cl) detectable by high-resolution mass spectrometry, enabling unequivocal confirmation of this impurity without interference from the predominant 6-oxo impurities [2].
| Evidence Dimension | Presence of covalent C6–Cl bond (structural differential marker for HRMS detection) |
|---|---|
| Target Compound Data | Contains one chlorine atom; molecular formula C₁₁H₁₂ClN₅O₄; monoisotopic mass 313.0578 Da with characteristic ³⁵Cl/³⁷Cl isotope ratio |
| Comparator Or Baseline | Guanine (C₅H₅N₅O; no chlorine; MW 151.13); Impurity A (acyclovir acetate, C₁₁H₁₃N₅O₄; no chlorine; MW 279.25) |
| Quantified Difference | Presence vs. complete absence of chlorine atom; distinct isotope signature enabling unambiguous HRMS differentiation |
| Conditions | Structural analysis by high-resolution mass spectrometry (HRMS) and elemental composition |
Why This Matters
For genotoxic impurity risk assessment and synthetic route identification, the chlorine-containing marker provides orthogonal confirmation that cannot be achieved with the more abundant non-chlorinated impurities.
- [1] Huidobro, A. L., et al. (2005). LC methods for acyclovir and related impurities determination. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694. View Source
- [2] ChemBase. (n.d.). 2-[(6-chloro-2-formamido-9H-purin-9-yl)methoxy]ethyl acetate. ChemBase ID 159278. View Source
